molecular formula C22H34Sn B12592889 Tributyl(4-phenylbut-1-EN-3-YN-1-YL)stannane CAS No. 650605-82-6

Tributyl(4-phenylbut-1-EN-3-YN-1-YL)stannane

Cat. No.: B12592889
CAS No.: 650605-82-6
M. Wt: 417.2 g/mol
InChI Key: WSFCPCPHEAZGFH-UHFFFAOYSA-N
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Description

Tributyl(4-phenylbut-1-en-3-yn-1-yl)stannane is an organotin compound with the molecular formula C19H30Sn. It is a derivative of stannane, where the tin atom is bonded to a 4-phenylbut-1-en-3-yn-1-yl group and three butyl groups. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(4-phenylbut-1-en-3-yn-1-yl)stannane can be synthesized through the reaction of 4-phenylbut-1-en-3-yn-1-yl lithium with tributyltin chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the organolithium reagent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of organotin reagents and careful control of reaction conditions to ensure high yield and purity. The process may involve multiple purification steps, including distillation and recrystallization, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Tributyl(4-phenylbut-1-en-3-yn-1-yl)stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly used.

Major Products

    Oxidation: Tin oxides and phenylbut-1-en-3-yn-1-yl derivatives.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Tributyl(4-phenylbut-1-en-3-yn-1-yl)stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tributyl(4-phenylbut-1-en-3-yn-1-yl)stannane involves its ability to form stable carbon-tin bonds, which can participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets include organic substrates with electrophilic or nucleophilic sites, allowing it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Tributyl(prop-1-yn-1-yl)stannane: Similar in structure but with a propynyl group instead of a phenylbutenynyl group.

    Tributyl(1-propynyl)stannane: Another organotin compound with a propynyl group.

Uniqueness

Tributyl(4-phenylbut-1-en-3-yn-1-yl)stannane is unique due to the presence of the phenylbutenynyl group, which provides additional reactivity and potential for forming complex organic molecules. This makes it particularly valuable in organic synthesis and research applications.

Properties

CAS No.

650605-82-6

Molecular Formula

C22H34Sn

Molecular Weight

417.2 g/mol

IUPAC Name

tributyl(4-phenylbut-1-en-3-ynyl)stannane

InChI

InChI=1S/C10H7.3C4H9.Sn/c1-2-3-7-10-8-5-4-6-9-10;3*1-3-4-2;/h1-2,4-6,8-9H;3*1,3-4H2,2H3;

InChI Key

WSFCPCPHEAZGFH-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CC#CC1=CC=CC=C1

Origin of Product

United States

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